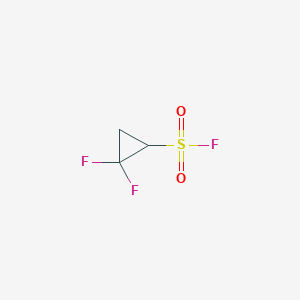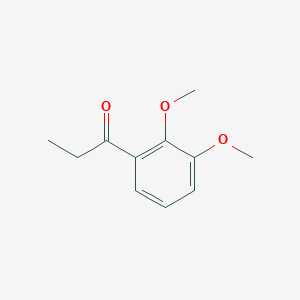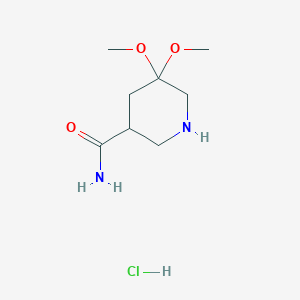
2,2-Difluorocyclopropane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorocyclopropane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1936720-48-7 . It has a molecular weight of 160.12 and its IUPAC name is this compound .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been reported to be more efficient compared to other methods via S–F bond formation .Molecular Structure Analysis
The InChI code for this compound is 1S/C3H3F3O2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Sulfonyl fluorides, such as this compound, have been utilized in various chemical reactions. For instance, they have been used in the Sulfur (VI) Fluoride Exchange (SuFEx) reactions . Fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides .科学的研究の応用
Fluorinated Compound Synthesis and Reactivity
Fluorinated compounds, such as tetrafluoroethane β-sultone derivatives, play a crucial role in the synthesis of difluoromethylated and trifluoromethylated reagents, which are vital for designing drug candidates and novel functional materials. These compounds, through their reactions with nucleophiles, offer versatile routes to fluoroalkylsulfonic acids and their derivatives, expanding the scope of carbene-based difluoromethylation reactions and trifluoromethylation reactions under mild conditions (Zhang et al., 2014).
Environmental and Health Impact Studies
The widespread use and environmental persistence of polyfluoroalkyl chemicals (PFCs), including perfluorooctane sulfonic acid (PFOS) and related compounds, have raised concerns due to their potential health impacts. Studies on the exposure of the general U.S. population to these chemicals highlight the need for monitoring and understanding the environmental behavior and health implications of fluorinated compounds (Calafat et al., 2007).
Degradation and Environmental Fate
Research into the degradation mechanisms of perfluorinated sulfonic acids at elevated temperatures, relevant to scenarios such as waste incineration, contributes to our understanding of the environmental fate and potential mitigation strategies for managing the impact of persistent fluorinated pollutants (Altarawneh, 2021).
Synthesis of Fluorinated Materials
Developments in the synthesis of acyl fluorides and amides from carboxylic acids using novel fluorination reagents demonstrate the ongoing innovation in creating fluorinated materials with potential applications in pharmaceuticals and materials science (Wang et al., 2021).
Alternatives to Bioaccumulative Fluorosurfactants
Efforts to synthesize non-bioaccumulable fluorosurfactants as alternatives to environmentally persistent fluorinated surfactants like PFOA and PFOS are significant for reducing the ecological footprint of fluorinated chemicals. These strategies aim to balance the unique properties of fluorosurfactants with environmental safety and biodegradability (Zaggia & Améduri, 2012).
作用機序
Safety and Hazards
将来の方向性
The future directions in the research and application of 2,2-Difluorocyclopropane-1-sulfonyl fluoride and other sulfonyl fluorides involve their use in organic synthesis, chemical biology, drug discovery, and materials science . The development of new methods for the synthesis of sulfonyl fluorides, such as direct fluorosulfonylation with fluorosulfonyl radicals, opens up new possibilities for the production of these compounds .
特性
IUPAC Name |
2,2-difluorocyclopropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHJBGGLTJINDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1936720-48-7 |
Source


|
| Record name | 2,2-difluorocyclopropane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2990561.png)
![(5-chloro-4-{[(4-fluorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-3-yl)methyl 4-methylphenyl sulfide](/img/structure/B2990562.png)


![4-(N,N-diallylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2990566.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2990568.png)
![5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2990569.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2990570.png)
![2-[1-(cyclopropylmethyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N~1~-(2-thienylmethyl)acetamide](/img/structure/B2990576.png)


![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)

